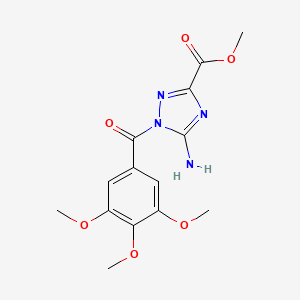
FXIIa-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FXIIa-IN-3 is a potent inhibitor of human factor XIIa, a serine protease involved in the intrinsic coagulation pathway. This compound has garnered significant interest due to its potential therapeutic applications in preventing thromboembolic diseases without the bleeding risks associated with traditional anticoagulants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FXIIa-IN-3 involves the preparation of triazole-based molecules. The synthetic route typically includes the formation of triazole rings through cycloaddition reactions, followed by functional group modifications to enhance the inhibitory activity against factor XIIa . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for clinical and commercial applications .
Chemical Reactions Analysis
Types of Reactions
FXIIa-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its inhibitory activity.
Reduction: Reduction reactions can modify the electronic properties of the molecule, potentially improving its binding affinity to factor XIIa.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and selectivity towards factor XIIa. These derivatives are further evaluated for their therapeutic potential .
Scientific Research Applications
FXIIa-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
FXIIa-IN-3 exerts its effects by binding to the active site of factor XIIa, inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, thereby reducing thrombus formation. The molecular targets include the catalytic serine residue in the active site of factor XIIa, and the pathways involved are the intrinsic coagulation and kallikrein-kinin systems .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: A noncovalent inhibitor of factor XIIa, binds in a canonical fashion typical of synthetic serine protease inhibitors.
Aminoisoquinoline: Contains a boronic acid-reactive group that targets the catalytic serine in factor XIIa.
Triazole-based inhibitors: Compounds 8 and 22, identified as potent and selective inhibitors of human factor XIIa.
Uniqueness of FXIIa-IN-3
This compound stands out due to its high selectivity and potency against factor XIIa, making it a promising candidate for developing safer anticoagulant therapies. Its unique structure and binding mechanism provide a distinct advantage over other inhibitors, offering potential therapeutic benefits with minimal bleeding risks .
Properties
Molecular Formula |
C14H16N4O6 |
|---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
methyl 5-amino-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C14H16N4O6/c1-21-8-5-7(6-9(22-2)10(8)23-3)12(19)18-14(15)16-11(17-18)13(20)24-4/h5-6H,1-4H3,(H2,15,16,17) |
InChI Key |
GXCOGKWQJNUZFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=NC(=N2)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















